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Compound of Interest

Compound Name:

1-[(2-Chloro-4-

fluorophenyl)methyl]-1,4-

diazepane

CAS No.: 1016683-03-6

Cat. No.: B2500024 Get Quote

From Structural Scaffolds to Clinical Candidates

Abstract
The 1,4-diazepane (homopiperazine) scaffold represents a privileged structure in

neuropharmacology, distinguished by its seven-membered ring flexibility which allows it to

adopt unique conformational states inaccessible to smaller piperazine or piperidine analogs.

This application note provides a comprehensive technical guide to utilizing 1,4-diazepane

derivatives in neuroscience research. We detail the mechanistic grounding of these compounds

in Orexin, Sigma-1, and Histamine H3 receptor modulation, and provide validated protocols for

chemical synthesis, radioligand binding assays, and in vivo behavioral modeling.

Part 1: Pharmacological Targets & Mechanism of
Action
The 1,4-diazepane moiety is not merely a linker; it is a critical pharmacophore that facilitates

binding to G-protein-coupled receptors (GPCRs) and intracellular chaperones by mimicking

peptide

-turns.
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Orexin Receptor Antagonism (Insomnia & Arousal)
Case Study:Suvorexant (Belsomra) Suvorexant utilizes a 1,4-diazepane core to act as a Dual

Orexin Receptor Antagonist (DORA). The diazepane ring locks the molecule into a U-shaped

bioactive conformation, allowing it to block the binding of neuropeptides Orexin A and B to

OX1R and OX2R. This mechanism promotes sleep by inhibiting the arousal system rather than

inducing generalized CNS depression (as seen with GABAergic benzodiazepines).

Sigma-1 Receptor Modulation (Neuroprotection)
Target:Sigma-1 Receptor (S1R) 1,4-Diazepane derivatives substituted with benzofuran or

quinoline moieties have emerged as potent S1R ligands. S1R is an endoplasmic reticulum (ER)

chaperone protein.[1] Upon ligand binding, S1R dissociates from BiP (Binding immunoglobulin

Protein), translocates to the mitochondrion-associated ER membrane (MAM), and regulates Ca

signaling.[1]

Therapeutic Relevance: Neuroprotection in Alzheimer’s, reduction of oxidative stress, and

modulation of neuropathic pain.

Histamine H3 Antagonism (Cognition & Pain)
Case Study:GSK334429 This compound features a 1,4-diazepane core and acts as a selective

histamine H3 receptor antagonist/inverse agonist.[2] By blocking presynaptic H3 autoreceptors,

it enhances the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.

Therapeutic Relevance: Treatment of cognitive deficits (e.g., in schizophrenia or Alzheimer's)

and neuropathic pain.

Part 2: Experimental Protocols
Protocol A: Chemical Synthesis of the Chiral 1,4-
Diazepane Core
Based on the optimized route for Suvorexant intermediates.

Objective: Synthesis of (R)-4-protected-7-methyl-1,4-diazepan-1-one. Rationale: The 7-methyl

substitution is critical for metabolic stability and receptor selectivity.
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Reagents:

(R)-3-((tert-butoxycarbonyl)amino)butanoic acid

Methyl 2-(benzylamino)acetate

EDC[3][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole)

DMF (Dimethylformamide)

Step-by-Step Methodology:

Coupling: Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 equiv) and Methyl 2-

(benzylamino)acetate (1.1 equiv) in DMF.

Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir at room temperature

for 5 hours.

Workup: Partition between Ethyl Acetate and 10% Citric Acid. Wash organic layer with 5%

NaHCO

and brine.[3] Dry over MgSO

and concentrate to yield the linear amide intermediate.[3]

Deprotection & Cyclization: Treat the intermediate with 4M HCl in dioxane to remove the Boc

group. Neutralize and heat in methanol with a catalytic base (e.g., Et

N) to induce intramolecular cyclization, forming the 7-membered lactam ring.

Reduction: Reduce the lactam carbonyl using BH

·THF or LiAlH

if the fully reduced diazepane is required.

Visual Workflow:
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Figure 1: Synthetic workflow for the chiral 1,4-diazepane core generation.

Protocol B: In Vitro Sigma-1 Receptor Radioligand
Binding Assay
Objective: Determine the affinity (

) of novel 1,4-diazepane derivatives for the Sigma-1 receptor.

Critical Parameters:

Radioligand:

-pentazocine (Specific Activity ~30-60 Ci/mmol).

Tissue Source: Guinea pig brain membranes or rat liver membranes (rich in S1R).[5]

Reference Ligand: Haloperidol (for defining non-specific binding).[6][7]

Procedure:

Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 8.0. Keep ice-cold.

Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000

for 15 min. Resuspend pellet in buffer to a final protein concentration of ~0.5 mg/mL.

Assay Setup (96-well plate):

Total Binding: 100

L Membrane + 50
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L

-pentazocine (Final conc. 3 nM) + 50

L Buffer.

Non-Specific Binding (NSB): 100

L Membrane + 50

L

-pentazocine + 50

L Haloperidol (Final conc. 10

M).

Test Compounds: 100

L Membrane + 50

L

-pentazocine + 50

L Test Compound (varying concentrations, e.g.,

to

M).

Incubation: Incubate plates at 37°C for 120 minutes. (Note: Equilibrium is slower for S1R;

37°C ensures complete binding).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5%

Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

Quantification: Add liquid scintillation cocktail and count radioactivity.

Analysis: Calculate
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using non-linear regression. Convert to

using the Cheng-Prusoff equation:

.

Protocol C: In Vivo Scopolamine-Induced Amnesia
Model
Objective: Evaluate the cognitive-enhancing effects of H3-antagonist diazepanes (e.g.,

GSK334429 analogs).

Rationale: Scopolamine (muscarinic antagonist) induces temporary memory deficits mimicking

Alzheimer's. H3 antagonists restore acetylcholine release, reversing this deficit.

Procedure:

Animals: Male Wistar rats (250-300g).

Drug Administration:

Test Compound: Administer orally (p.o.) 60 min prior to training.

Scopolamine: Administer 1 mg/kg (i.p.) 30 min prior to training.

Training (Passive Avoidance Task):

Place rat in the light compartment of a two-compartment box.

When the rat enters the dark compartment, deliver a mild foot shock (0.5 mA, 2s).

Measure latency to enter the dark compartment.

Testing (24 hours later):

Place rat back in the light compartment without shock.

Measure "Retention Latency" (time taken to enter the dark zone).
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Interpretation: Scopolamine-treated rats enter the dark zone quickly (amnesia). Effective 1,4-

diazepanes will significantly increase retention latency, comparable to vehicle-treated

controls.

Part 3: Data Analysis & Visualization
Key 1,4-Diazepane Compounds in Neuroscience

Compound Primary Target Mechanism
Clinical/Research
Application

Suvorexant Orexin OX1R/OX2R Dual Antagonist
FDA-approved for

Insomnia (Belsomra)

Fasudil Rho-Kinase (ROCK) Inhibitor
Cerebral Vasospasm,

Neuroprotection

GSK334429 Histamine H3 Antagonist
Neuropathic Pain,

Cognitive Deficits

(+)-Pentazocine Sigma-1 Receptor Agonist
Reference ligand for

S1R assays

Sigma-1 Receptor Signaling Pathway
The following diagram illustrates how 1,4-diazepane ligands modulate the Sigma-1 receptor to

exert neuroprotective effects.
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Figure 2: Mechanism of Sigma-1 Receptor modulation by 1,4-diazepane ligands leading to

neuroprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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